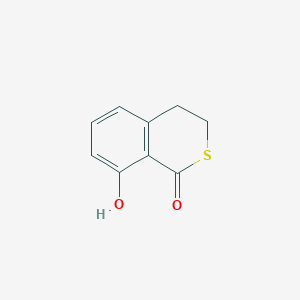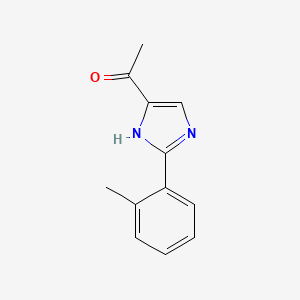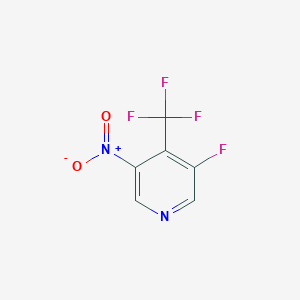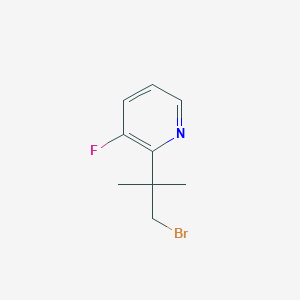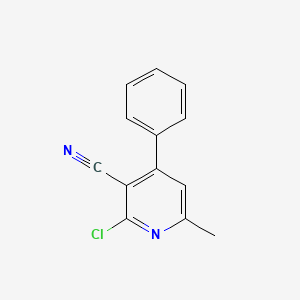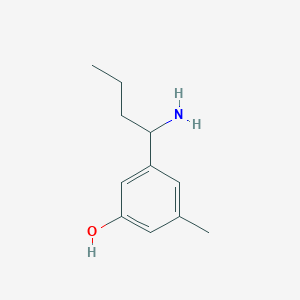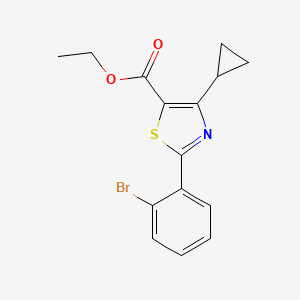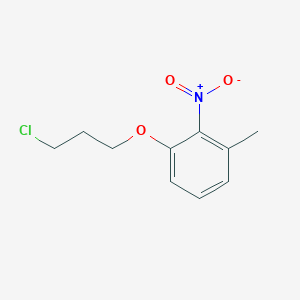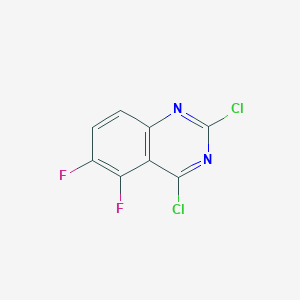
2,4-Dichloro-5,6-difluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5,6-difluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-5,6-difluoroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with ortho-aminobenzoic acid and potassium cyanate.
Formation of Quinazoline Diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium at a temperature range of 20 to 100°C and a pH of 9 to 12 to form 2,4-quinazoline diones.
Chlorination: The quinazoline diones are then chlorinated using a chlorinating agent, such as fatty amine, to produce 2,4-dichloroquinazoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5,6-difluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often mediated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for oxidative transformations.
Reducing Agents: Various reducing agents can be employed depending on the desired transformation.
Solvents: Organic solvents like acetonitrile and benzene are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of aromatic compounds .
Aplicaciones Científicas De Investigación
2,4-Dichloro-5,6-difluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5,6-difluoroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,4-Dichloro-5,6-difluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C8H2Cl2F2N2 |
|---|---|
Peso molecular |
235.01 g/mol |
Nombre IUPAC |
2,4-dichloro-5,6-difluoroquinazoline |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-5-4(13-8(10)14-7)2-1-3(11)6(5)12/h1-2H |
Clave InChI |
XBFBIETUWMHQPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1N=C(N=C2Cl)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


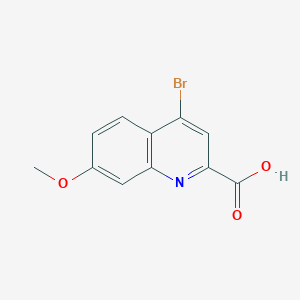
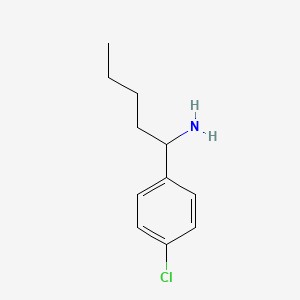
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
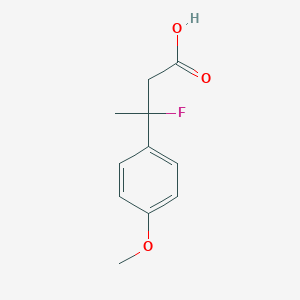
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
